molecular formula C22H36O5 B11957923 (5-Hydroxy-4-oxo-4h-pyran-2-yl)methyl hexadecanoate CAS No. 34099-72-4

(5-Hydroxy-4-oxo-4h-pyran-2-yl)methyl hexadecanoate

Cat. No.: B11957923
CAS No.: 34099-72-4
M. Wt: 380.5 g/mol
InChI Key: SCMIWPGWSPIICN-UHFFFAOYSA-N
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Description

(5-Hydroxy-4-oxo-4H-pyran-2-yl)methyl hexadecanoate is a chemical compound with the molecular formula C22H36O5 and a molecular weight of 380.5182 . This compound is known for its unique structure, which includes a pyran ring and a long hexadecanoate chain. It is used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Hydroxy-4-oxo-4H-pyran-2-yl)methyl hexadecanoate typically involves the esterification of (5-Hydroxy-4-oxo-4H-pyran-2-yl)methanol with hexadecanoic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. These could include the use of continuous flow reactors and automated purification systems to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(5-Hydroxy-4-oxo-4H-pyran-2-yl)methyl hexadecanoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl group in the pyran ring can be reduced to form an alcohol.

    Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of new ester or amide derivatives.

Scientific Research Applications

(5-Hydroxy-4-oxo-4H-pyran-2-yl)methyl hexadecanoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as an additive in various industrial processes.

Mechanism of Action

The mechanism of action of (5-Hydroxy-4-oxo-4H-pyran-2-yl)methyl hexadecanoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5-Hydroxy-4-oxo-4H-pyran-2-yl)methyl hexadecanoate is unique due to its specific structure, which combines a pyran ring with a long hexadecanoate chain. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

CAS No.

34099-72-4

Molecular Formula

C22H36O5

Molecular Weight

380.5 g/mol

IUPAC Name

(5-hydroxy-4-oxopyran-2-yl)methyl hexadecanoate

InChI

InChI=1S/C22H36O5/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-22(25)27-17-19-16-20(23)21(24)18-26-19/h16,18,24H,2-15,17H2,1H3

InChI Key

SCMIWPGWSPIICN-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC1=CC(=O)C(=CO1)O

Origin of Product

United States

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